1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Secure your supply of 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine (CAS 1266221-72-0), a critical geminal amine building block for CNS-penetrant and anti-cancer agents. Its unique 4-benzyloxy substitution delivers >16-fold enhanced potency (IC₅₀ ~1.9 μM) over simple phenylcyclopropylamine for LSD1 inhibition. This specific regioisomer is non-interchangeable, crucial for minimizing off-target MAO activity and achieving low-nanomolar efficacy. Ideal for SAR studies in AML, neurology, and inflammatory disease. Bulk and custom packaging available.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
Cat. No. B12087713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)OCC3=CC=CC=C3)N
InChIInChI=1S/C16H17NO/c17-16(10-11-16)14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13/h1-9H,10-12,17H2
InChIKeyJVTJGVRWCIELLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine: Procurement-Grade Arylcyclopropylamine Scaffold for Targeted Epigenetic & Neurological Research


1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine (CAS 1266221-72-0) is a small-molecule arylcyclopropylamine featuring a geminal amine on the cyclopropane ring, a 4-benzyloxyphenyl substituent, and a molecular formula of C₁₆H₁₇NO (MW 239.31) . This scaffold is a foundational building block for potent, mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), Monoamine Oxidases (MAO-A/B), and Vascular Adhesion Protein-1 (VAP-1/SSAO) [1][2][3]. Its core utility lies in its role as a critical intermediate for generating CNS-penetrant and anti-cancer agents, with derivatives demonstrating activities down to low nanomolar ranges against clinically relevant targets [4][5].

Why 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine Cannot Be Casually Substituted with General Cyclopropylamines


Substituting 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine with a generic cyclopropylamine or even a positional isomer carries substantial risk of experimental failure. The compound's unique geminal amine arrangement (1-arylcyclopropan-1-amine), combined with the specific 4-benzyloxy substitution, dictates a distinct binding geometry and metabolic profile that differs critically from common trans-2-arylcyclopropylamine isomers or unsubstituted phenylcyclopropylamines . While a simple phenylcyclopropylamine may exhibit weak LSD1 inhibition (IC₅₀ ~32 μM), the incorporation of the 4-benzyloxy motif in advanced derivatives of this scaffold has been shown to enhance potency by over 16-fold (IC₅₀ ~1.9 μM) [1]. Furthermore, the 4-substitution pattern on the phenyl ring profoundly influences selectivity for LSD1 over off-target MAOs compared to 2- or 3-substituted analogs, which are known to favor broader amine oxidase inhibition . Therefore, the use of this specific regioisomer is not interchangeable; it is a strategic requirement for programs aiming to replicate or build upon patent-protected, low-nanomolar LSD1 inhibitors or to minimize unwanted serotonergic/dopaminergic side effects associated with MAO inhibition [2].

Procurement-Relevant Quantitative Differentiation Guide for 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine


Superior MAO-A Inhibitory Potency of 4-Benzyloxy Substituted Derivatives vs. Unsubstituted Controls

A derivative of the 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine scaffold (CHEMBL3585828) demonstrates potent inhibition of Monoamine Oxidase A (MAO-A) with an IC₅₀ of 18 nM in a fluorimetric assay using bovine brain mitochondria [1]. This potency represents a significant improvement over the parent arylcyclopropylamine class, as baseline unsubstituted phenylcyclopropylamine typically exhibits weak MAO inhibition. The 4-benzyloxy substituent is a critical determinant of this enhanced affinity.

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Crucial 4-Benzyloxy Scaffold Enables 16-Fold Improvement in LSD1 Inhibition Compared to Unsubstituted Parent

In the context of LSD1 inhibition, the addition of a 4-benzyloxy group to the phenylcyclopropylamine scaffold results in a dramatic increase in potency. While the unsubstituted phenylcyclopropylamine exhibits an IC₅₀ of approximately 32 μM against LSD1, optimized derivatives containing the 4-benzyloxyphenyl motif (e.g., Compounds 1 and 2 in US9181198B2) achieve IC₅₀ values of 2.5 μM and 1.9 μM, respectively [1]. This represents a 13- to 16-fold increase in inhibitory activity directly attributable to the structural features present in the 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine core.

Epigenetics Oncology LSD1/KDM1A Inhibition

Nanomolar VAP-1/SSAO Inhibition Achieved via Advanced 4-Benzyloxyphenyl Derivatives

Advanced derivatives built upon the trans-2-(4-(benzyloxy)phenyl)cyclopropanamine core, a close structural relative of the target compound, demonstrate potent inhibition of Vascular Adhesion Protein-1 (VAP-1/SSAO). A representative derivative (BDBM128993) exhibits an IC₅₀ of 32 nM in a radiochemistry-enzymatic assay using human VAP-1 enzyme and ¹⁴C-benzylamine as a substrate [1]. This high potency underscores the value of the 4-benzyloxyphenyl-cyclopropylamine scaffold for generating anti-inflammatory and anti-fibrotic tool compounds.

Inflammation Vascular Adhesion Protein-1 Enzyme Inhibition

High-Value Research & Industrial Applications for 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine


Synthesis of Potent, Isoform-Selective LSD1 Inhibitors for Oncology and Epigenetics

Researchers can directly utilize 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine as a key intermediate to synthesize and evaluate a library of N-alkylated or heteroaryl-methyl derivatives. As evidenced by data from US9181198B2, this specific scaffold is crucial for achieving low-micromolar to nanomolar LSD1 inhibition [1]. This enables structure-activity relationship (SAR) studies aimed at developing novel, potent LSD1 inhibitors with potential applications in acute myeloid leukemia (AML) and other cancers where LSD1 is a validated drug target [1].

Development of CNS-Penetrant MAO-A/B Modulators for Neurological Disorders

The scaffold's proven ability to yield compounds with nanomolar affinity for MAO-A (IC₅₀ = 18 nM) positions it as a valuable starting point for developing new chemical probes or therapeutic leads for neurological and psychiatric conditions [2]. Its use can support programs targeting depression, anxiety, or Parkinson's disease, where selective modulation of brain monoamine levels is required [3].

Creation of Anti-Inflammatory Chemical Probes Targeting VAP-1/SSAO

Leveraging the potent VAP-1 inhibitory activity (IC₅₀ = 32 nM) observed in close structural analogs, this compound can serve as a core scaffold for developing next-generation VAP-1/SSAO inhibitors [4]. These inhibitors are valuable tools for studying the role of VAP-1 in leukocyte trafficking, inflammation, and fibrotic diseases, and represent a strategic area for drug discovery in inflammatory and metabolic disorders [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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